molecular formula C30H32N2O8 B14892092 5''-O-(4,4''-Dimethoxytrityl)uridine

5''-O-(4,4''-Dimethoxytrityl)uridine

Cat. No.: B14892092
M. Wt: 548.6 g/mol
InChI Key: VABGXNKJCGICGS-UHFFFAOYSA-N
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Description

Significance as a Protected Nucleoside Building Block in Oligonucleotide Synthesis

The synthesis of oligonucleotides, which are short chains of nucleotides, is a step-wise process that requires the sequential addition of individual nucleotide building blocks. wikipedia.org A key challenge in this process is preventing unwanted side reactions. umich.edu Each nucleoside has multiple reactive sites, and to ensure that the chain is assembled in the correct sequence, all reactive groups, except for the one intended to participate in the coupling reaction, must be "protected" or blocked. umich.eduumich.edu

5'-O-(4,4'-Dimethoxytrityl)uridine serves as a quintessential example of such a protected building block. chemimpex.com The bulky DMT group attached to the 5'-hydroxyl position effectively shields this reactive site, preventing it from participating in reactions while the 3'-hydroxyl group is manipulated. atdbio.combiomers.net In the widely used phosphoramidite (B1245037) method of oligonucleotide synthesis, the 5'-hydroxyl of the terminal nucleoside on a solid support is deprotected (the DMT group is removed) to allow for the coupling of the next incoming phosphoramidite, which itself is protected at the 5' position with a DMT group. This cycle of deprotection and coupling is repeated until the desired oligonucleotide sequence is achieved. biotage.com

The acid-labile nature of the DMT group is crucial to its function. It is stable enough to withstand the various chemical conditions during the synthesis cycle but can be readily and quantitatively removed with a weak acid, typically trichloroacetic or dichloroacetic acid, to expose the 5'-hydroxyl for the next coupling step. biomers.netbiotage.comtrilinkbiotech.com The release of the DMT cation results in a bright orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling cycle in real-time. biotage.comtrilinkbiotech.com

Below is a table summarizing the key properties of 5'-O-(4,4'-Dimethoxytrityl)uridine:

PropertyValue
Synonym DMT-Uridine, 5'-O-DMT-uridine
Molecular Formula C30H30N2O8
Molecular Weight 546.6 g/mol
Appearance Off-white or light yellow powder
Primary Function Protected nucleoside for RNA/DNA synthesis
Protecting Group 4,4'-Dimethoxytrityl (DMT)
Deprotection Condition Mild acidic conditions

Historical Context and Evolution of Trityl Protecting Groups in Nucleic Acid Chemistry

The use of protecting groups in nucleic acid synthesis has a rich history, with the trityl group and its derivatives playing a pivotal role. The parent triphenylmethyl (trityl) group was initially used to protect primary alcohols. total-synthesis.com In the context of nucleosides, its bulky nature allows for the selective protection of the primary 5'-hydroxyl group over the secondary hydroxyl groups. total-synthesis.com

Early work in oligonucleotide synthesis recognized the need for a 5'-hydroxyl protecting group that was stable to the reaction conditions but could be removed selectively. trilinkbiotech.com Har Gobind Khorana, a pioneer in the field, introduced the dimethoxytrityl (DMT) group, which proved to be a significant advancement. trilinkbiotech.combiosearchtech.com The addition of two methoxy (B1213986) groups to the trityl structure increases the stability of the carbocation formed upon acid-catalyzed cleavage, making the DMT group more acid-labile than the parent trityl group. total-synthesis.com This increased lability allows for its removal under milder acidic conditions, which is crucial for preventing the depurination (the cleavage of the glycosidic bond in purine (B94841) nucleosides) that can occur under stronger acidic conditions. umich.edutrilinkbiotech.com

The evolution of trityl protecting groups did not stop with DMT. Other derivatives, such as the monomethoxytrityl (MMT) group, were also developed, each with slightly different acid labilities, offering a toolbox for chemists to fine-tune their synthetic strategies. wikipedia.orgtrilinkbiotech.com However, the DMT group has remained the most widely used for the 5'-protection of nucleosides in automated solid-phase oligonucleotide synthesis due to its optimal balance of stability and ease of removal. trilinkbiotech.com

This table illustrates the evolution of key trityl-based protecting groups:

Protecting GroupAbbreviationKey Feature
TriphenylmethylTrThe original bulky protecting group.
MonomethoxytritylMMTMore acid-labile than Trityl. wikipedia.org
Dimethoxytrityl DMT More acid-labile than MMT, widely used in oligonucleotide synthesis. trilinkbiotech.combiosearchtech.com

Foundational Role in Contemporary Synthetic Nucleic Acid Technologies

The development of robust and efficient methods for oligonucleotide synthesis has been a driving force behind the revolution in molecular biology and biotechnology. 5'-O-(4,4'-Dimethoxytrityl)uridine, and its deoxyribose counterpart, are fundamental to these technologies. chemimpex.comatdbio.com The ability to synthesize custom DNA and RNA sequences with high fidelity has enabled a vast array of applications, including:

Polymerase Chain Reaction (PCR): Synthetic oligonucleotides are used as primers to amplify specific DNA sequences. belnauka.by

DNA Sequencing: Oligonucleotides are used as primers in Sanger sequencing and as probes in next-generation sequencing technologies.

Gene Synthesis: Entire genes can be constructed by assembling synthetic oligonucleotides.

RNA Therapeutics: The synthesis of antisense oligonucleotides, small interfering RNAs (siRNAs), and mRNA vaccines relies on protected nucleoside building blocks like 5'-O-(4,4'-Dimethoxytrityl)uridine. chemimpex.comencyclopedia.pub

Diagnostics: Synthetic oligonucleotides are used as probes in various diagnostic assays to detect specific DNA or RNA sequences.

The reliability of the phosphoramidite chemistry, which is heavily dependent on the properties of DMT-protected nucleosides, has allowed for the full automation of oligonucleotide synthesis. wikipedia.org This automation has made custom oligonucleotides readily accessible to researchers, fueling innovation across numerous scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H32N2O8

Molecular Weight

548.6 g/mol

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C30H32N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-15,24,26-28,34-35H,16-18H2,1-2H3,(H,31,33,36)

InChI Key

VABGXNKJCGICGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5CCC(=O)NC5=O)O)O

Origin of Product

United States

Synthetic Methodologies for 5 O 4,4 Dimethoxytrityl Uridine and Its Analogues

Chemical Synthesis Pathways for 5'-O-(4,4'-Dimethoxytrityl)uridine Phosphoramidite (B1245037) Derivatives

The ultimate goal of the protection strategies is to prepare a fully protected nucleoside monomer that can be activated for coupling. The most popular method for modern automated oligonucleotide synthesis is the phosphoramidite approach. umich.edu This requires the conversion of the 5'- and 2'-protected uridine (B1682114) into a 3'-O-phosphoramidite derivative. This derivative, typically a 2-cyanoethyl N,N-diisopropylphosphoramidite, is the reactive species used in the automated synthesizer. nih.govacs.org

The synthesis of the uridine phosphoramidite building block is a sequential, multistep process that leverages the orthogonal protection strategies described previously. The typical synthetic route is as follows:

5'-O-Dimethoxytritylation: Uridine is reacted with DMT-Cl in pyridine (B92270) to selectively protect the 5'-hydroxyl group. nih.govacs.org

2'-O-Protection: The resulting 5'-O-DMT-uridine is then treated with a reagent like tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect the 2'-hydroxyl group, yielding 5'-O-DMT-2'-O-TBDMS-uridine. nih.gov

3'-O-Phosphitylation: The final step involves reacting the protected nucleoside, which has a single free 3'-hydroxyl group, with a phosphitylating agent. The most common agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like diisopropylethylamine (DIPEA). nih.govumich.edu This reaction yields the target molecule, 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)uridine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite.

After each step, purification, typically by column chromatography, is required to isolate the desired product before proceeding to the next reaction. acs.org

The phosphitylation step is critical as the resulting phosphoramidite is sensitive to moisture and oxidation. umich.edu The efficiency of this reaction directly impacts the quality of the final monomer and, consequently, the success of the oligonucleotide synthesis. Optimization focuses on the choice of phosphitylating agent and the activating species.

While 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is a standard reagent, other phosphitylating agents like 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite can also be used. nih.govchemrxiv.org The reaction requires an activator, such as 5-benzylthio-1H-tetrazole (BTT), to proceed efficiently. chemrxiv.org The reaction is carried out under strictly anhydrous conditions, typically under a nitrogen or argon atmosphere, to prevent hydrolysis of the reagents and product. umich.edu The final purified phosphoramidite is a stable white foam that must be stored under anhydrous conditions at low temperatures to maintain its integrity before use in an automated synthesizer. umich.edu The coupling efficiencies of these modified monomers in RNA synthesis are typically very high, often exceeding 98%. nih.govresearchgate.net

Table of Compounds

Compound NameAbbreviation / Synonym
5''-O-(4,4''-Dimethoxytrityl)uridine5'-O-DMT-uridine
UridineU
4,4'-Dimethoxytrityl chlorideDMT-Cl
tert-Butyldimethylsilyl chlorideTBDMS-Cl
5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)uridine5'-O-DMT-2'-O-TBDMS-uridine
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite-
5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)uridine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramiditeUridine Phosphoramidite
Pyridine-
Silver NitrateAgNO₃
Tetrabutylammonium (B224687) fluoride (B91410)TBAF
DiisopropylethylamineDIPEA, Hünig's base
2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite-
5-Benzylthio-1H-tetrazoleBTT

Enzymatic and Biocatalytic Approaches to 5'-O-(4,4'-Dimethoxytrityl)uridine Functionalization

The functionalization of nucleosides using enzymatic and biocatalytic methods presents an elegant alternative to purely chemical synthesis, often providing high selectivity and milder reaction conditions. However, the large steric bulk of the 5'-O-(4,4'-Dimethoxytrityl) group poses a significant challenge for many enzymatic transformations.

Research has shown that the acid-labile DMT protecting group on oligonucleotides is stable under conditions required for the polymerase chain reaction (PCR), indicating that it does not interfere with the activity of DNA polymerases. nih.gov This stability allows for the production of 5'-DMT-blocked double-stranded DNA fragments. nih.gov Furthermore, the 5'-DMT modification on double-stranded DNA does not appear to affect the activity of T5 5',3'-exonuclease. nih.gov Conversely, the bulky and rigid nature of the DMT group can create steric hindrance that prevents access to the active site of other enzymes, such as T4 DNA ligase, which cannot ligate 5'-DMT blocked DNA fragments. nih.gov

Despite these steric challenges, specific enzymatic applications have been successfully developed. A key example involves the enzymatic deamination of a mixture of alkylated 2-aminoadenosine (B16350) derivatives to selectively produce the desired 2'-O-methoxyethylguanosine, with the DMT group intact. medchemexpress.comnih.gov This process avoids the need for complex chromatographic purification. medchemexpress.comnih.gov Biocatalysis has also been employed for nucleobase diversification starting from 4'-thionucleosides in a one-pot process, showcasing a synergistic platform of enzymatic and chemical methods. glenresearch.com For instance, the enzymatic synthesis of 5-iodo-4'-thiouridine has been achieved on a multi-milligram scale. glenresearch.com

Enzymatic phosphorylation is a common strategy for synthesizing nucleoside 5'-monophosphates. researchgate.net However, this approach is generally not applicable to 5'-O-DMT-uridine, as the 5'-hydroxyl group is blocked. Enzymes such as deoxynucleoside kinase (dNK) from Drosophila melanogaster catalyze the transfer of a phosphate (B84403) group to the 5'-hydroxyl position and have been shown to have a broad substrate tolerance for various modified nucleosides, but require a free 5'-OH group to function. researchgate.net

Synthesis of Uridine Analogues Bearing the 5'-O-(4,4'-Dimethoxytrityl) Protecting Group

The 5'-O-DMT group is a cornerstone in the synthesis of modified oligonucleotides, serving as a temporary protecting group that facilitates purification and enables sequential monomer addition in solid-phase synthesis. nih.gov Its introduction is typically an early and crucial step in the preparation of uridine analogues destined for incorporation into RNA or DNA strands.

Nucleobase-Modified 5'-O-(4,4'-Dimethoxytrityl)uridine Analogues

Modifications to the uracil (B121893) base of uridine can impart unique chemical, physical, and biological properties. The synthesis of these analogues typically involves the initial protection of the 5'-hydroxyl group with DMT-Cl in pyridine, a reaction that proceeds with high selectivity for the primary 5'-hydroxyl over the secondary 2'- and 3'-hydroxyls due to steric factors. nih.gov

5-Hydroxymethyluridine (B1210401) Analogues: The synthesis of 5-hydroxymethyluridine derivatives, important in the study of epigenetic modifications, requires protection of the reactive 5-hydroxymethyl group itself. A common strategy begins with the selective acetylation of the 5-hydroxymethyl group of 5-hydroxymethyluridine. uwo.ca The resulting monoacetylated derivative is then treated with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to yield the 5'-O-DMT protected nucleoside. uwo.ca Subsequent protection of the 2'- and 3'-hydroxyls, for example as tert-butyldimethylsilyl (TBDMS) ethers, furnishes a fully protected building block ready for phosphitylation and use in oligonucleotide synthesis. uwo.ca

4-Thiouridine (B1664626) Analogues: 4-Thiouridine (4sU) is a photoactivatable nucleoside used for investigating RNA-protein interactions. Its synthesis as a 5'-O-DMT protected building block starts from 4sU, which is reacted with DMT-Cl in pyridine to afford 5′-O-(4,4´-dimethoxytrityl)-4-thiouridine. chemimpex.comnih.gov This intermediate is then typically subjected to further protection of the 2'- and 3'-hydroxyl groups with reagents like TBDMS-Cl before subsequent chemical manipulations, such as phosphitylation for solid-phase synthesis. chemimpex.com

Halogenated Derivatives: Halogenated nucleosides, such as 5-iodouridine (B31010), are valuable intermediates for further modifications via cross-coupling reactions and are also used as probes. glenresearch.commdpi.com The synthesis of the 5'-O-DMT protected version is achieved by reacting 5-iodouridine with DMT-Cl. nih.gov This straightforward protection step sets the stage for more complex transformations, such as Stille cross-coupling reactions at the 5-position of the uracil ring, or for the protection of the 2'-hydroxyl and subsequent conversion into a phosphoramidite building block. nih.gov

Analogue TypeStarting MaterialKey ReagentsProductReference
5-Hydroxymethyluridine5-(Acetyloxymethyl)uridineDMT-Cl, Pyridine5-Acetyloxymethyl-5′-O-(4,4′-dimethoxytrityl)uridine uwo.ca
4-Thiouridine4-ThiouridineDMT-Cl, Pyridine5′-O-(4,4′-Dimethoxytrityl)-4-thiouridine chemimpex.comnih.gov
5-Iodouridine5-IodouridineDMT-Cl, Pyridine, DMAP5'-O-DMT-protected 5-iodouridine nih.gov

Sugar-Modified 5'-O-(4,4'-Dimethoxytrityl)uridine Analogues

Modifications to the ribose sugar moiety are critical for enhancing the properties of oligonucleotides, such as increasing nuclease resistance and modulating binding affinity. The 5'-O-DMT group is essential for the synthesis and incorporation of these modified monomers.

2'-O-Methyluridine Analogues: The 2'-O-methyl modification is one of the most common modifications found in natural RNA and is widely used in therapeutic oligonucleotides to increase stability and binding affinity. The synthesis of 5'-O-DMT-2'-O-methyluridine phosphoramidites involves the initial protection of the 5'-hydroxyl group of uridine with DMT-Cl, followed by selective methylation of the 2'-hydroxyl group.

Locked Nucleic Acids (LNA) and Unlocked Nucleic Acids (UNA): LNA and UNA represent two important classes of sugar-modified nucleosides with conformationally restricted ("locked") or flexible ("unlocked") furanose rings, respectively. LNA monomers, which feature a 2'-O,4'-C-methylene bridge, are synthesized and then converted to their 5'-O-DMT protected phosphoramidite forms. researchgate.netsemanticscholar.org These LNA phosphoramidites can be used in standard automated DNA synthesizers, although they often require longer coupling times due to increased steric hindrance. chemimpex.comsemanticscholar.org Similarly, UNA monomers are prepared and incorporated into oligonucleotides using standard phosphoramidite chemistry, which relies on the 5'-O-DMT protecting group for sequential synthesis.

Double-Headed Nucleosides: Double-headed nucleosides are complex analogues that feature a second nucleobase or aromatic moiety attached to the sugar ring of the first nucleoside. Their synthesis often leverages the 5'-O-DMT protecting group. For example, the synthesis of 5′-O-(4,4′-dimethoxytrityl)-5-(thymin-1-yl)methyl-2′-deoxyuridine has been reported, where an additional thymine (B56734) base is linked to the C-5 position of the primary deoxyuridine. In another intricate example, 1-(5′-O-(4,4′-dimethoxytrityl)-2′-C-((4-(pyren-1-yl)-1,2,3-triazole-1-yl)methyl)arabinofuranosyl)uracil was synthesized, showcasing the attachment of a large polyaromatic group via a triazole linker to the 2'-position of the sugar. These syntheses highlight the versatility of the DMT group in the construction of highly complex nucleoside architectures.

Analogue TypeModification SiteKey FeatureSynthetic ContextReference
2'-O-Methyluridine2'-OHMethyl etherUsed as a 5'-O-DMT phosphoramidite for enhanced nuclease resistance.
Locked Nucleic Acid (LNA)2'-O, 4'-CMethylene bridgePrepared as 5'-O-DMT phosphoramidites for incorporation into high-affinity oligonucleotides. chemimpex.comsemanticscholar.org
Unlocked Nucleic Acid (UNA)2'-C, 3'-CBroken C2'-C3' bondIncorporated via 5'-O-DMT phosphoramidite chemistry to add flexibility.
Double-Headed NucleosideVarious (e.g., C2', C5)Additional nucleobase or aromatic groupSynthesized with a 5'-O-DMT group for protection and subsequent use.

Phosphoramidite Chemistry and Methodologies in Oligonucleotide Synthesis Utilizing 5 O 4,4 Dimethoxytrityl Uridine

The Phosphoramidite (B1245037) Approach in Oligonucleotide Chain Assembly

The phosphoramidite approach is a cyclic process involving four main chemical steps: deblocking (detritylation), coupling, capping, and oxidation. twistbioscience.comfujifilm.com This cycle is repeated for each nucleotide addition until the desired sequence is assembled. wikipedia.org The synthesis is typically carried out in the 3' to 5' direction on a solid support. wikipedia.org

The cycle begins with the removal of the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group. This is achieved by treatment with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA). fujifilm.combiosearchtech.com The resulting trityl cation is highly colored, providing a convenient method for monitoring the efficiency of each coupling step. atdbio.com

The core of the oligonucleotide synthesis is the coupling step, where a new phosphoramidite monomer is added to the growing chain. twistbioscience.com The 5'-O-(4,4'-Dimethoxytrityl)uridine 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is activated by a weak acid, typically an azole catalyst such as 1H-tetrazole. wikipedia.orgwikipedia.org

The proposed mechanism involves the protonation of the diisopropylamino group of the phosphoramidite by the activator. atdbio.comglenresearch.com This protonation converts the amino group into a good leaving group. atdbio.com Subsequently, the free 5'-hydroxyl group of the support-bound oligonucleotide chain acts as a nucleophile, attacking the phosphorus atom and displacing the protonated diisopropylamine. atdbio.com This forms an unstable phosphite (B83602) triester linkage. twistbioscience.com

Studies have shown that the activator, such as tetrazole, can also act as a nucleophilic catalyst in addition to being a proton donor. nih.gov The tetrazole can displace the diisopropylamino group to form a highly reactive phosphoramidite-tetrazolide intermediate, which then rapidly reacts with the 5'-hydroxyl group of the growing oligonucleotide chain. glenresearch.com The reaction is typically carried out in an anhydrous solvent like acetonitrile (B52724) to prevent hydrolysis of the activated phosphoramidite. atdbio.comglenresearch.com

Table 1: Key Steps in the Phosphoramidite Coupling Reaction
StepDescriptionKey Reagents
ActivationProtonation of the diisopropylamino group of the 5'-O-DMT-uridine phosphoramidite.Activator (e.g., 1H-tetrazole, DCI)
Nucleophilic AttackThe free 5'-hydroxyl group of the support-bound oligonucleotide attacks the activated phosphorus center.Support-bound oligonucleotide
DisplacementThe protonated diisopropylamino group is displaced as a neutral amine.-
Phosphite Triester FormationFormation of a new, unstable phosphite triester linkage.-

The choice of activator and the reaction conditions are critical for achieving high coupling efficiencies, which are essential for the synthesis of long oligonucleotides. glenresearch.com While 1H-tetrazole has been the most commonly used activator, several others have been developed to improve coupling kinetics and efficiency, particularly for sterically hindered phosphoramidites like those used in RNA synthesis. glenresearch.comgoogle.com

More acidic activators, such as 5-(ethylthio)-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT), can accelerate the coupling reaction. fujifilm.combiosearchtech.com However, increased acidity can also lead to premature removal of the 5'-DMT group from the incoming phosphoramidite, a side reaction that can lead to the formation of (n+1) sequences. glenresearch.com

4,5-Dicyanoimidazole (DCI) has emerged as a popular alternative to tetrazole and its derivatives. biosearchtech.comoup.com DCI is less acidic than tetrazole but is more nucleophilic, which allows it to efficiently catalyze the coupling reaction with reduced risk of detritylation. glenresearch.comnih.gov It is also highly soluble in acetonitrile, allowing for the use of higher concentrations, which can drive the coupling reaction to completion. biosearchtech.comoup.com Other classes of activators include imidazolium (B1220033) and pyridinium (B92312) salts. researchgate.net

The coupling reaction is typically carried out with a large excess of the phosphoramidite and activator to ensure near-quantitative reaction at each step. atdbio.com The reaction time is usually short, on the order of seconds to a few minutes. researchgate.nettrilinkbiotech.com Anhydrous conditions are strictly maintained throughout the synthesis to prevent side reactions, such as the hydrolysis of the phosphoramidite. glenresearch.com

Table 2: Common Activators for Phosphoramidite Coupling
ActivatorpKaKey Characteristics
1H-Tetrazole4.8Standard activator, acts as both a proton donor and nucleophilic catalyst. glenresearch.com
5-(Ethylthio)-1H-tetrazole (ETT)4.28 google.comMore acidic than tetrazole, faster coupling, particularly for RNA synthesis. fujifilm.comglenresearch.com
4,5-Dicyanoimidazole (DCI)5.2 glenresearch.comLess acidic and more nucleophilic than tetrazole, reduces detritylation, highly soluble in acetonitrile. biosearchtech.comglenresearch.comoup.com

Solid-Phase Oligonucleotide Synthesis Protocols

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, offering significant advantages over traditional solution-phase methods. atdbio.com By anchoring the growing oligonucleotide chain to an insoluble support, excess reagents and byproducts can be easily removed by simple washing steps, driving the reactions to completion and simplifying the purification process. atdbio.com

The choice of solid support is crucial for successful oligonucleotide synthesis. The ideal support should be inert to the reagents used in the synthesis cycle, mechanically stable, and provide an appropriate environment for the chemical reactions to occur. nih.gov The two most commonly used solid supports are controlled pore glass (CPG) and macroporous polystyrene (MPPS). wikipedia.org

CPG is a rigid, non-swellable support with a defined pore size. wikipedia.org The pore size is an important parameter, as it must be large enough to accommodate the growing oligonucleotide chain without causing steric hindrance. atdbio.com For shorter oligonucleotides (up to 50 bases), a pore size of 500 Å is typically used, while for longer sequences, larger pore sizes of 1000 Å or greater are required. wikipedia.orgatdbio.com Polystyrene supports are also widely used and can be functionalized to achieve high loading capacities. atdbio.comnih.gov

The solid support must be functionalized with a linker molecule to which the first nucleoside is attached. wikipedia.org This is often achieved by treating aminopropylated CPG with a succinic anhydride (B1165640) derivative of the 5'-DMT protected nucleoside. nih.gov Universal supports, which contain a non-nucleosidic linker, are also commonly used and offer the advantage of being able to synthesize any desired sequence without the need for a specific nucleoside-loaded support. wikipedia.org

Automated DNA/RNA synthesizers have revolutionized the production of oligonucleotides, allowing for the rapid and reliable synthesis of custom sequences. wikipedia.orgnih.gov The synthesis cycle is a series of precisely controlled steps involving the delivery of specific reagents to the solid support in a defined order. sierrabio.com Optimization of the synthesis cycle is critical for maximizing the yield and purity of the final product while minimizing reagent consumption and synthesis time. sierrabio.comnih.gov

Key parameters that can be optimized include the concentration of the phosphoramidite and activator, the coupling time, and the duration of the washing steps. sierrabio.comnih.gov For example, reducing the concentration of the phosphoramidite can significantly lower the cost of synthesis, but may require longer coupling times or double coupling cycles to maintain high efficiency. trilinkbiotech.comsierrabio.com The choice of activator also plays a significant role in the optimization of the coupling step. sierrabio.com

The detritylation step must be carefully controlled to ensure complete removal of the DMT group without causing depurination, a side reaction that can occur with prolonged exposure to acid. biosearchtech.com The capping step, which involves acetylating any unreacted 5'-hydroxyl groups, is essential for preventing the formation of deletion mutations (n-1 sequences). twistbioscience.com Finally, the oxidation step, which converts the unstable phosphite triester to a stable phosphate (B84403) triester, must be efficient to ensure the integrity of the oligonucleotide backbone. twistbioscience.comfujifilm.com High-throughput synthesizers have been developed that can perform multiple syntheses in parallel, further increasing the efficiency of oligonucleotide production. sierrabio.comresearchgate.net

Solution-Phase Oligonucleotide Synthesis Strategies

While solid-phase synthesis is the dominant method for oligonucleotide production, solution-phase synthesis offers some advantages, particularly for large-scale synthesis. utupub.fi In solution-phase synthesis, all reactants are dissolved in a common solvent, which can lead to more favorable reaction kinetics and easier scale-up. utupub.fi However, the purification of the product after each step is more complex than in solid-phase synthesis. utupub.fi

In the context of the phosphoramidite method, solution-phase synthesis follows the same fundamental chemical steps as solid-phase synthesis. google.com A soluble support, such as a modified cyclodextrin (B1172386) or a polyethylene (B3416737) glycol (PEG) polymer, can be used to facilitate purification. utupub.fi The 5'-O-(4,4'-Dimethoxytrityl)uridine phosphoramidite is coupled to the soluble support-bound oligonucleotide in the presence of an activator. After the coupling reaction, the product can be precipitated from the solution, allowing for the removal of excess reagents and byproducts.

The use of the 5'-DMT group is also crucial in solution-phase synthesis, as it allows for the selective deprotection of the 5'-hydroxyl group before each coupling step. The progress of the reaction can be monitored using techniques such as NMR spectroscopy. rsc.orgresearchgate.net While not as widely used as solid-phase synthesis for routine oligonucleotide production, solution-phase strategies remain a valuable tool for specific applications, particularly in the large-scale manufacturing of therapeutic oligonucleotides. utupub.fi

Post-Synthetic Processing of Oligonucleotides Containing 5'-O-(4,4'-Dimethoxytrityl)uridine

Following the successful assembly of an oligonucleotide chain on a solid support, a series of crucial post-synthetic processing steps are required to yield a biologically active molecule. These steps involve the removal of various protecting groups employed during the synthesis and the purification of the full-length product from failure sequences and other impurities. The 5'-O-(4,4'-Dimethoxytrityl) group on the terminal uridine (B1682114) residue plays a pivotal role in these downstream processes, particularly in purification strategies.

The primary stages of post-synthetic processing include:

Cleavage from the solid support : The synthesized oligonucleotide is first released from the solid support to which it is covalently attached.

Deprotection of nucleobases and phosphate groups : Ancillary protecting groups on the heterocyclic bases and the phosphate backbone are removed.

Purification of the full-length oligonucleotide : The desired product is isolated from truncated sequences and other synthetic byproducts.

The final 5'-DMT group can either be removed while the oligonucleotide is still bound to the support or retained for purification purposes, a strategy known as "trityl-on" purification. biosearchtech.com

Acid-Labile Removal of the 5'-O-(4,4'-Dimethoxytrityl) Group

The 4,4'-dimethoxytrityl (DMT) group is a key protecting group for the 5'-hydroxyl function of nucleosides, including uridine, during solid-phase oligonucleotide synthesis. wikipedia.org Its removal, termed detritylation, is a critical step that is performed repeatedly throughout the synthesis cycle to allow for the addition of the next nucleotide. biosearchtech.com A final detritylation step is also necessary to generate the final oligonucleotide with a free 5'-hydroxyl group, unless a "trityl-on" purification strategy is employed. biosearchtech.com

Detritylation is achieved by treating the support-bound oligonucleotide with a mild acid. yale.edu Commonly used acidic reagents include trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert organic solvent like dichloromethane. biosearchtech.comsigmaaldrich.com The reaction is typically rapid and quantitative. atdbio.com The mechanism involves the acid-catalyzed cleavage of the ether linkage between the DMT group and the 5'-oxygen of the uridine, which generates a highly stable dimethoxytrityl carbocation. sigmaaldrich.comatdbio.com This carbocation is intensely colored, producing a characteristic orange solution that can be spectrophotometrically measured at around 495 nm to monitor the efficiency of each coupling cycle during the synthesis. sigmaaldrich.comatdbio.com

Table 1: Common Reagents for Detritylation

Reagent Typical Concentration Solvent Characteristics
Trichloroacetic Acid (TCA) 2-3% Dichloromethane Stronger acid, faster reaction time, higher risk of depurination. sigmaaldrich.comoup.com

Cleavage of Ancillary Protecting Groups and Oligonucleotide Release

Once the oligonucleotide chain has been fully assembled, it must be cleaved from the solid support and the remaining protecting groups on the nucleobases and the phosphate backbone must be removed. biosearchtech.comvapourtec.com These protecting groups are essential to prevent unwanted side reactions during the synthesis.

The cleavage and deprotection steps can often be performed concurrently using a single reagent. biosearchtech.comvapourtec.com The most common method involves treating the solid support-bound oligonucleotide with concentrated aqueous ammonium (B1175870) hydroxide (B78521). biosearchtech.comgoogle.com This treatment achieves three critical objectives:

Cleavage from the support : The ester linkage connecting the 3'-end of the oligonucleotide to the solid support is hydrolyzed, releasing the oligonucleotide into the solution. google.com

Removal of phosphate protecting groups : The 2-cyanoethyl groups, which protect the phosphate backbone, are removed via a β-elimination reaction. atdbio.com

Removal of nucleobase protecting groups : Acyl protecting groups, such as benzoyl or isobutyryl, on the exocyclic amino functions of the nucleobases are cleaved. biosearchtech.com Uridine, however, does not typically require a protecting group on its base.

The deprotection is often carried out at elevated temperatures (e.g., 55°C) for several hours to ensure complete removal of all protecting groups. google.com For RNA synthesis, which involves the protection of the 2'-hydroxyl group (commonly with a tert-butyldimethylsilyl group), an additional deprotection step using a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF) is required. fujifilm.comspringernature.com

Alternative deprotection reagents and conditions have been developed to accommodate sensitive modifications or to expedite the process. vapourtec.comnih.gov For instance, a mixture of aqueous methylamine (B109427) and ammonium hydroxide can significantly reduce the deprotection time. oup.com

Table 2: Common Protecting Groups and Deprotection Reagents

Protected Group Common Protecting Group(s) Deprotection Reagent(s)
5'-Hydroxyl 4,4'-Dimethoxytrityl (DMT) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane biosearchtech.comsigmaaldrich.com
Phosphate Backbone 2-Cyanoethyl Concentrated Ammonium Hydroxide atdbio.com
Exocyclic Amines (A, G, C) Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac) Concentrated Ammonium Hydroxide, Methylamine/Ammonium Hydroxide biosearchtech.comoup.com

Advanced Research Applications and Methodological Contributions of 5 O 4,4 Dimethoxytrityl Uridine

Facilitation of Synthetic RNA and DNA Oligonucleotide Production for Research

5'-O-(4,4'-Dimethoxytrityl)uridine is a cornerstone of the widely adopted phosphoramidite (B1245037) method for solid-phase oligonucleotide synthesis. This automated process allows for the rapid and efficient production of custom DNA and RNA sequences, which are essential tools in molecular biology, diagnostics, and therapeutics. The primary role of the 4,4'-dimethoxytrityl (DMT) group is to protect the 5'-hydroxyl group of the uridine (B1682114) nucleoside. This protection is crucial to prevent unwanted side reactions during the sequential addition of nucleotide monomers to the growing oligonucleotide chain.

The synthesis cycle begins with the first nucleoside anchored to a solid support, typically controlled pore glass (CPG). The 5'-DMT group of this initial nucleoside is removed by treatment with a mild acid, such as trichloroacetic or dichloroacetic acid, in a step known as detritylation. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The next nucleotide, in the form of a phosphoramidite derivative (which can be derived from 5'-O-DMT-uridine or other nucleosides), is then activated and coupled to the free 5'-hydroxyl group of the support-bound nucleoside. This cycle of detritylation, coupling, and subsequent capping and oxidation steps is repeated until the desired oligonucleotide sequence is assembled. The lipophilic nature of the DMT group also aids in the purification of the final product by reversed-phase high-performance liquid chromatography (RP-HPLC), where the full-length, DMT-containing oligonucleotides can be effectively separated from shorter, uncapped failure sequences.

Development of Modified Oligonucleotides for Research Probes and Tools

The versatility of 5'-O-(4,4'-Dimethoxytrityl)uridine extends beyond the synthesis of standard oligonucleotides. It serves as a crucial starting material for the preparation of a wide array of modified uridine phosphoramidites. These modified building blocks can be incorporated at specific sites within a synthetic oligonucleotide, enabling the creation of powerful probes and tools for detailed biochemical and biophysical studies.

Fluorescent and Spectroscopic Labeling of Nucleic Acids

Site-specific labeling of nucleic acids with fluorescent dyes and spectroscopic probes is essential for studying their structure, dynamics, and interactions. 5'-O-(4,4'-Dimethoxytrityl)uridine can be chemically modified at the C5 position of the uracil (B121893) base to introduce reactive linkers. These linkers, such as amino or alkyne groups, are incorporated into the oligonucleotide during synthesis. Post-synthesis, these functional groups can be conjugated to a variety of fluorescent dyes, such as fluorescein, cyanine (B1664457) dyes (e.g., Cy3, Cy5), or other spectroscopic reporters. nih.gov This approach allows for the precise placement of a probe at any desired uridine position within the nucleic acid sequence.

For example, oligonucleotides containing these site-specific fluorescent labels are widely used in Förster Resonance Energy Transfer (FRET) experiments to measure distances and detect conformational changes in DNA and RNA. They are also integral to fluorescence in situ hybridization (FISH) probes for visualizing nucleic acids within cells and tissues.

Bioconjugation Strategies for Nucleic Acid Constructs

The ability to conjugate nucleic acids to other molecules, such as peptides, proteins, or lipids, has opened up new avenues in diagnostics, therapeutics, and nanotechnology. 5'-O-(4,4'-Dimethoxytrityl)uridine-derived phosphoramidites containing reactive functionalities are key to these bioconjugation strategies. Amino-modified linkers introduced via modified uridine phosphoramidites can be used to attach a wide range of molecules through amide bond formation. nih.gov

Another powerful strategy involves the use of "click chemistry." For instance, a uridine phosphoramidite modified with an alkyne group can be incorporated into an oligonucleotide. This alkyne-modified nucleic acid can then be efficiently and specifically conjugated to a molecule containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method has been used to attach biotin (B1667282) for affinity purification, peptides for cellular delivery, and other functional moieties.

Site-Specific Incorporation of Photoactive or Reactive Moieties

To investigate the interactions of nucleic acids with other molecules, such as proteins, researchers often employ photo-crosslinking techniques. These methods utilize photoactive groups that, upon irradiation with UV light, form covalent bonds with nearby molecules. 5'-O-(4,4'-Dimethoxytrityl)uridine serves as a precursor for the synthesis of photoactive uridine phosphoramidite analogs, such as 5-bromouridine (B41414) and 5-iodouridine (B31010). nih.gov These halogenated nucleosides can be incorporated into RNA or DNA sequences at specific positions. Upon UV irradiation, they can induce crosslinking with interacting proteins, allowing for the identification of binding sites and the characterization of nucleic acid-protein complexes. Another example is the synthesis of O4-triazolouridine phosphoramidite from a uridine derivative, which can be converted to the photoactive 4-thiouridine (B1664626) within the synthesized oligonucleotide. nih.gov

Contributions to Nucleic Acid Structure and Function Research

The ability to synthesize custom oligonucleotides, both standard and modified, using 5'-O-(4,4'-Dimethoxytrityl)uridine as a key building block has profoundly impacted our understanding of nucleic acid structure and function.

Probing RNA Folding, Conformation, and Molecular Interactions

The intricate three-dimensional structures of RNA molecules are crucial for their diverse biological functions, including catalysis and gene regulation. Synthetic oligonucleotides containing site-specific modifications are invaluable tools for dissecting the complexities of RNA folding and conformational dynamics. By introducing fluorescent probes at specific locations within an RNA molecule, researchers can monitor changes in fluorescence intensity or FRET efficiency to track folding pathways and identify intermediate conformational states. nih.gov

Furthermore, the incorporation of modified nucleotides can be used to probe the importance of specific functional groups or structural motifs in RNA function. For instance, by replacing a standard uridine with a modified analog, scientists can assess the impact of this change on RNA catalysis (in the case of ribozymes) or on the binding of proteins and other ligands. Chemical probing experiments, which assess the accessibility of different nucleotide positions to chemical reagents, are often performed on synthetic RNAs to map regions involved in tertiary interactions and ligand binding. researchgate.net The synthesis of these RNA molecules is made possible through the use of protected phosphoramidites, including those derived from 5'-O-(4,4'-Dimethoxytrityl)uridine.

Table 1: Research Applications of Oligonucleotides Synthesized Using 5'-O-(4,4'-Dimethoxytrityl)uridine

Application Area Specific Use Key Information Gained
Gene Synthesis Assembly of synthetic genes from overlapping oligonucleotides. Creation of custom genes for protein expression and genetic engineering.
PCR and Sequencing Primers for DNA amplification and sequencing reactions. Enabling DNA sequencing, genotyping, and molecular cloning.
Gene Expression Analysis Probes for microarrays and quantitative PCR (qPCR). Measurement of mRNA levels to study gene regulation.
RNA Interference (RNAi) Synthesis of small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs). Silencing of specific genes to study their function. broadpharm.com
Antisense Technology Antisense oligonucleotides that bind to and inhibit mRNA translation. Therapeutic agents for the treatment of various diseases. nih.gov
Diagnostics Probes for the detection of specific DNA or RNA sequences in clinical samples. Development of diagnostic tests for infectious diseases and genetic disorders.

Table 2: Examples of Modified Oligonucleotides Derived from 5'-O-(4,4'-Dimethoxytrityl)uridine and Their Applications

Modification Type Example of Modified Uridine Research Application Purpose of Modification
Fluorescent Label Uridine with a C5-linker attached to a cyanine dye. FRET studies of RNA folding. To measure intramolecular distances and detect conformational changes. nih.gov
Bioconjugation Linker Uridine with a C5-amino linker. Attachment of a cell-penetrating peptide. To facilitate the delivery of the oligonucleotide into cells. nih.gov
Photoactive Group 5-Iodouridine Mapping RNA-protein interaction sites. To induce covalent crosslinks between the RNA and a binding protein upon UV irradiation. nih.gov

| Spectroscopic Probe | Uridine analog with environmentally sensitive fluorescence. | Studying ligand binding to RNA. | To report on changes in the local environment upon ligand binding. nih.gov |

Investigations into Enzymatic Recognition and Processing of Nucleic Acids

The 4,4'-dimethoxytrityl (DMT) group, while primarily a protecting group for synthesis, has been studied in the context of its impact on enzymatic processes. The presence of this bulky chemical moiety at the 5'-terminus of a nucleic acid can significantly influence the recognition and processing by various enzymes.

Research has shown that the acid-labile DMT group is stable under the conditions of the Polymerase Chain Reaction (PCR) and does not impede the activity of DNA polymerases. nih.gov This allows for the use of 5'-DMT-protected oligonucleotides in applications like the polymerase chain assembly of synthetic genes. nih.gov However, the steric hindrance presented by the rigid and bulky DMT group can prevent other enzymes from accessing the nucleic acid. For instance, it has been demonstrated that 5'-DMT blocked double-stranded DNA cannot be ligated with 5'-phosphorylated DNA fragments by T4 DNA ligase, likely because the DMT group obstructs the enzyme's active site. nih.gov

Conversely, the activity of T5 5',3'-exonuclease on both single-stranded and double-stranded DNA is not affected by the presence of a 5'-DMT modification. nih.gov This differential enzymatic tolerance highlights the nuanced role of steric hindrance in enzyme-substrate interactions. While some enzymes with open active sites or processive mechanisms may accommodate the DMT group, others with more constrained active sites are inhibited. The efficient production of pure, 5'-phosphorylated RNA oligonucleotides, which are crucial for enzymatic ligation to create longer RNA strands, has been a challenge because purification methods often rely on the DMT group, which then needs to be removed under conditions that can be detrimental to RNA. glenresearch.com

The following table summarizes the observed effects of a 5'-DMT group on the activity of various nucleic acid-modifying enzymes.

EnzymeNucleic Acid TypeEffect of 5'-DMT GroupProbable Reason
DNA PolymeraseDNANo interferenceTolerant active site
T4 DNA LigasedsDNAInhibitionSteric hindrance at the active site
T5 ExonucleasessDNA and dsDNANo effectAccessible substrate terminus

Studies on Nucleic Acid Hybridization Properties

The stability of nucleic acid duplexes is a critical factor in many molecular biology applications and is influenced by factors such as sequence, length, and chemical modifications. While the 5'-O-DMT group is typically removed from the final oligonucleotide, its potential influence on hybridization properties is a relevant consideration, particularly for applications where it might be retained or for understanding the behavior of incompletely deprotected strands.

The thermodynamic stability of a DNA:RNA or RNA:RNA duplex is often characterized by its melting temperature (Tm), the temperature at which half of the duplex dissociates. gene-tools.com The Tm is influenced by base stacking interactions and hydrogen bonding. The presence of a bulky group like DMT at the 5'-terminus can be expected to have a destabilizing effect due to steric hindrance, which could disrupt the stacking interactions of the terminal base pairs.

Studies on other modifications provide insight into how changes at the 5-position of uridine can affect duplex stability. For example, the removal of the 5-methyl group of thymine (B56734) to yield deoxyuridine results in a slight decrease in the stability of a DNA:RNA duplex. oup.com Conversely, the addition of a 5-propynyl group to deoxyuridine is stabilizing. oup.com These findings underscore the sensitivity of duplex stability to modifications on the nucleobase. While these modifications are on the base rather than the 5'-hydroxyl group, they illustrate the principle that chemical changes can significantly alter hybridization thermodynamics.

The following table provides a comparative overview of the effect of different modifications at the 5-position of uracil on the melting temperature (ΔTm) of DNA:RNA duplexes, offering a proxy for understanding how modifications can influence stability.

Modification at 5-position of UracilEffect on Duplex Stability (ΔTm)
Removal of methyl group (dU)Slight decrease
Halogen substitutionLittle effect
Methoxy-ethoxy-methyl groupDestabilizing
Propynyl groupStabilizing
Amino-propyl group (positively charged)Slight positive effect

Enabling Tools in Contemporary Biotechnology and Genetic Research

5'-O-(4,4'-Dimethoxytrityl)uridine is a cornerstone compound in the chemical synthesis of oligonucleotides, which are indispensable tools in modern biotechnology and genetic research. nih.govmedchemexpress.com Its primary role is that of a protected building block in the automated solid-phase synthesis of RNA and DNA. sigmaaldrich.com

Synthesis of Components for Gene Expression Modulation Research (e.g., siRNA, antisense oligonucleotides)

The precise chemical synthesis of oligonucleotides is fundamental to research in gene expression modulation. Technologies like small interfering RNAs (siRNAs) and antisense oligonucleotides rely on short, synthetic nucleic acid strands to target specific messenger RNA (mRNA) molecules, leading to the silencing of the corresponding gene.

5'-O-DMT-uridine, in its phosphoramidite form, is a key reagent in the phosphoramidite method of oligonucleotide synthesis. biotage.com This method, which proceeds in the 3' to 5' direction, involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. sigmaaldrich.com The DMT group on the 5'-hydroxyl of the incoming uridine phosphoramidite prevents unwanted polymerization during the coupling step. biotage.com After the successful coupling of a monomer, the DMT group is removed by a brief acid treatment, regenerating a free 5'-hydroxyl group ready for the next coupling cycle. sigmaaldrich.com This cycle of deprotection, coupling, and oxidation is repeated until the desired sequence is assembled.

The robustness and efficiency of this process, enabled by reagents like 5'-O-DMT-uridine, allow for the routine production of high-purity siRNAs and antisense oligonucleotides for research into gene function and for the development of potential therapeutic agents. nih.gov

Role in the Creation of Novel Nucleic Acid-Based Materials for Research

Beyond their role in gene silencing, synthetic oligonucleotides are being used as building blocks for the creation of novel nucleic acid-based materials with applications in diagnostics, nanotechnology, and material science. The ability to synthesize custom DNA and RNA sequences, which is reliant on protected nucleosides like 5'-O-DMT-uridine, is foundational to these endeavors.

One area of active research is the development of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. jenabioscience.com Aptamers are generated through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), which involves the iterative selection and amplification of binding sequences from a large random library. wikipedia.org The synthesis of these libraries and the subsequent characterization of selected aptamers often require chemically synthesized oligonucleotides.

Furthermore, synthetic oligonucleotides are used to create conjugates with other molecules, such as nanoparticles, to generate new materials with unique properties. nih.gov These oligonucleotide-nanoparticle conjugates have applications in areas like biosensing and targeted drug delivery. The synthesis of the oligonucleotide component of these materials is made possible by the use of protected nucleosides like 5'-O-DMT-uridine.

Advancements in Analytical Methodologies for Nucleic Acids

5'-O-(4,4'-Dimethoxytrityl)uridine and its derivatives are instrumental in the development and execution of advanced analytical methods for studying nucleic acids. Their primary contribution lies in enabling the synthesis of modified oligonucleotides that are used as probes, primers, and standards in various analytical techniques.

Metabolic Labeling of RNA for Research Purposes

Metabolic labeling is a powerful technique for studying the dynamics of RNA synthesis, processing, and turnover in living cells. This method involves introducing a modified nucleoside into the cellular environment, which is then incorporated into newly transcribed RNA. These labeled RNAs can then be detected and quantified.

While 5'-O-(4,4'-Dimethoxytrityl)uridine itself is not used directly for metabolic labeling in cells due to the bulky DMT group that would likely prevent its uptake and incorporation by cellular enzymes, it is a critical precursor in the synthesis of the modified nucleosides that are used for this purpose. For example, 5-ethynyluridine (B57126) (EU), a widely used bio-orthogonal uridine analog for tracking RNA, is synthesized from uridine precursors that are protected with a DMT group during the chemical synthesis process. medchemexpress.comnih.gov

The synthesis of these specialized uridine analogs involves multiple chemical steps, and the DMT group serves to protect the 5'-hydroxyl function while other parts of the molecule are being modified. researchgate.netresearchgate.net Once the desired modification (e.g., the ethynyl (B1212043) group) is in place, the DMT group is removed to yield the final product that can be used in cell culture experiments. Therefore, 5'-O-DMT-uridine plays an essential, albeit indirect, role in enabling research that utilizes metabolic labeling to investigate RNA biology.

Synthetic Probes for High-Throughput Sequencing Method Development

The compound 5'-O-(4,4'-Dimethoxytrityl)uridine is a fundamental component in the chemical synthesis of oligonucleotides, which are short DNA or RNA molecules. chemimpex.com This role is critical in the development of synthetic probes for high-throughput sequencing, a technology that allows for the rapid sequencing of large amounts of DNA and RNA. These synthetic probes, which can be custom-designed and synthesized, are essential for various sequencing applications, including targeted sequencing and the detection of specific nucleotide variations. researchgate.netmdpi.com

The dimethoxytrityl (DMT) group on the 5'-hydroxyl of the uridine is an acid-labile protecting group. nih.gov This feature is central to the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. During synthesis, the DMT group protects the 5'-hydroxyl of the uridine phosphoramidite building block, preventing unwanted side reactions. chemimpex.com Its easy removal under mild acidic conditions allows for the stepwise addition of subsequent nucleotides to the growing oligonucleotide chain. This controlled and efficient synthesis is crucial for producing the high-purity, sequence-specific oligonucleotides required for sensitive sequencing applications. nih.gov

Detailed Research Findings:

Researchers utilize 5'-O-(4,4'-Dimethoxytrityl)uridine to incorporate uridine into synthetic DNA and RNA probes. These probes can be further modified with fluorescent dyes or other reporter molecules to facilitate detection in sequencing platforms. For instance, in targeted high-throughput sequencing, probes containing specific sequences are used to capture and enrich DNA fragments of interest from a complex sample. mdpi.com The precise composition of these probes, enabled by the robust synthesis chemistry involving DMT-protected nucleosides, is paramount for the specificity and efficiency of the capture process.

Furthermore, the development of novel sequencing methodologies often relies on the availability of synthetic oligonucleotides with modified bases. For example, in the study of RNA modifications by nanopore sequencing, synthetic RNAs of known sequence containing modified uridines are necessary as standards. nih.gov The synthesis of these standards would involve the use of the corresponding 5'-O-DMT-protected modified uridine phosphoramidites.

The following table summarizes the key role of 5'-O-(4,4'-Dimethoxytrityl)uridine in the context of synthetic probes for high-throughput sequencing:

FeatureRole of 5'-O-(4,4'-Dimethoxytrityl)uridineSignificance in High-Throughput Sequencing
5'-OH Protection The DMT group protects the 5'-hydroxyl of uridine during oligonucleotide synthesis.Enables the controlled, stepwise assembly of synthetic DNA/RNA probes with high purity and yield.
Acid Labile The DMT group is easily removed with mild acid.Facilitates the efficient elongation of the oligonucleotide chain on a solid support.
Versatility Allows for the incorporation of uridine at any desired position in an oligonucleotide sequence.Enables the design and synthesis of highly specific probes for targeted sequencing and other applications.
Foundation for Modification Serves as the starting point for creating probes with modified uridine analogs.Crucial for the development and validation of new sequencing methods for detecting modified bases.

Isotope Labeling for Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of enzymatic reactions by examining the effect of isotopic substitution on reaction rates. nih.gov In the context of RNA biology, understanding the mechanisms of RNA-modifying enzymes is of significant interest. The synthesis of isotopically labeled RNA oligonucleotides is a prerequisite for such studies. nih.gov

5'-O-(4,4'-Dimethoxytrityl)uridine, while not isotopically labeled itself, is a crucial precursor in the chemical synthesis of RNA oligonucleotides that contain isotopically labeled nucleotides. The synthesis of an RNA molecule with a specifically labeled uridine, for instance with deuterium (B1214612) (²H) or carbon-13 (¹³C), would typically start with the synthesis of the corresponding isotopically labeled uridine nucleoside. This labeled nucleoside would then be protected with the 5'-O-DMT group to create the necessary phosphoramidite building block for solid-phase synthesis.

Detailed Research Findings:

The general methodology for using labeled nucleosides in KIE studies involves several key steps where the DMT-protected uridine would be essential:

Synthesis of Labeled Uridine: An isotopically labeled uridine (e.g., deuterated uridine) is first synthesized.

Protection with DMT: The 5'-hydroxyl group of the labeled uridine is protected with a 4,4'-dimethoxytrityl group to yield 5'-O-(4,4'-Dimethoxytrityl)-[isotope-labeled]-uridine.

Phosphoramidite Preparation: The DMT-protected labeled uridine is then converted into a phosphoramidite derivative.

Oligonucleotide Synthesis: This labeled phosphoramidite is incorporated into a specific RNA sequence using an automated solid-phase synthesizer.

KIE Measurement: The resulting isotopically labeled RNA oligonucleotide is used as a substrate for an enzyme, and the reaction kinetics are compared to those of the unlabeled RNA to determine the kinetic isotope effect. nih.gov

For example, studies on pseudouridine (B1679824) synthases, enzymes that isomerize uridine to pseudouridine in RNA, have utilized deuterated uridine incorporated into RNA substrates to measure the deuterium kinetic isotope effect. nih.gov Such studies have provided evidence for the formation of a glycal intermediate during the enzymatic reaction. The synthesis of the required deuterated RNA substrate would rely on the use of 5'-O-DMT-protected deuterated uridine phosphoramidite.

The data below illustrates the conceptual application of this compound in KIE studies:

Step in KIE StudyRole of 5'-O-(4,4'-Dimethoxytrityl)uridine DerivativeOutcome
Substrate Preparation Enables the incorporation of an isotopically labeled uridine into a specific site in an RNA oligonucleotide.A site-specifically labeled RNA substrate is produced for the enzyme of interest.
Enzymatic Reaction The labeled RNA acts as a substrate to probe the reaction mechanism.The rate of the enzymatic reaction with the labeled substrate is measured.
Data Analysis Comparison of reaction rates between labeled and unlabeled substrates.The kinetic isotope effect is determined, providing insight into the rate-determining step and transition state of the reaction. nih.gov

This methodological contribution underscores the importance of 5'-O-(4,4'-Dimethoxytrityl)uridine as an indispensable tool for the chemical synthesis of sophisticated molecular probes required for advanced biochemical and mechanistic investigations.

Concluding Remarks and Future Directions in 5 O 4,4 Dimethoxytrityl Uridine Research

Emerging Trends and Innovations in Protected Nucleoside Chemistry

The field of protected nucleoside chemistry is continuously evolving to meet the demands of modern biotechnology and medicine. A primary trend is the development of new protecting group strategies that allow for milder and more efficient deprotection steps, which is critical for the synthesis of sensitive and highly modified oligonucleotides. umich.edu While the acid-labile DMT group remains a gold standard for 5'-hydroxyl protection, research into orthogonal protection schemes is expanding. twistbioscience.comumich.edu These systems use different classes of protecting groups that can be removed under distinct conditions, enabling more complex molecular constructions. umich.edu

Another significant trend is the increasing integration of enzymatic methods with traditional chemical synthesis. tandfonline.com Biocatalytic approaches, using enzymes like nucleoside phosphorylases and kinases, are being explored for the synthesis of nucleoside analogues. nih.govmdpi.commdpi.com These enzymatic routes can offer high specificity and reduce the reliance on hazardous reagents, aligning with the principles of green chemistry. nih.govamerigoscientific.com The combination of chemical and enzymatic steps (chemoenzymatic synthesis) is emerging as a powerful strategy to access novel nucleoside derivatives that are difficult to produce by chemical means alone. tandfonline.com Furthermore, innovations in automated synthesis platforms, including the use of high-throughput systems and microfluidics, are enhancing the speed, scale, and reproducibility of oligonucleotide production. sbsgenetech.comamerigoscientific.com

Emerging Trend Description Potential Impact
Novel Protecting Groups Development of protecting groups that are removed under very mild or orthogonal conditions. umich.eduEnables synthesis of more complex and sensitive modified oligonucleotides; reduces side reactions like depurination. umich.edu
Enzymatic & Chemoenzymatic Synthesis Use of enzymes to synthesize or modify nucleosides, often in combination with chemical steps. tandfonline.comnih.govIncreases sustainability by reducing hazardous waste; provides access to novel nucleoside analogues. nih.govamerigoscientific.com
Advanced Automation Integration of high-throughput and microfluidic systems for solid-phase synthesis. sbsgenetech.comamerigoscientific.comIncreases the speed and scale of oligonucleotide production while improving precision and reproducibility. sbsgenetech.com
Green Chemistry Approaches Focus on minimizing hazardous solvents and reagents and improving the overall sustainability of synthesis processes. amerigoscientific.comrsc.orgReduces the environmental impact of large-scale oligonucleotide manufacturing. acs.org

Prospective Applications in Designing Advanced Nucleic Acid Constructs

5'-O-(4,4'-Dimethoxytrityl)uridine is a cornerstone for the synthesis of advanced nucleic acid constructs with tailored functions. chemimpex.com As a precursor to its phosphoramidite (B1245037) derivative, it is fundamental to the automated synthesis of therapeutic oligonucleotides such as antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers. bccresearch.comnih.gov These constructs are designed to modulate gene expression or bind to specific molecular targets, offering therapeutic potential for a wide range of diseases. bccresearch.cominsights.bio

The versatility of phosphoramidite chemistry allows for the incorporation of modified uridine (B1682114) units, derived from DMT-uridine, to create nucleic acids with enhanced properties. nih.gov Modifications can improve stability against nuclease degradation, increase binding affinity to target sequences, or reduce immunostimulatory effects. nih.govnih.gov For example, the synthesis of mRNA for vaccines and therapeutics often involves the complete or partial substitution of uridine with modified versions like 5-methyluridine (B1664183) or pseudouridine (B1679824) to enhance translational efficiency and dampen innate immune responses. nih.gov

Furthermore, DMT-protected uridine is used to create nucleic acid probes and diagnostic tools. nih.gov By incorporating uridine analogues carrying linker arms, it becomes possible to attach fluorescent dyes, quenchers, or other reporter groups at specific sites within an oligonucleotide sequence. nih.gov These labeled constructs are essential for applications in molecular diagnostics, structural biology studies, and materials science, where they are used to build nanoscale DNA structures. nih.govresearchgate.net

Application Area Specific Construct Role of DMT-Uridine Derivative
Therapeutics Antisense Oligonucleotides, siRNAs, mRNA vaccines. bccresearch.comnih.govServes as the key building block for assembling the RNA backbone. chemimpex.com
Diagnostics Fluorescently Labeled Probes. nih.govEnables the site-specific incorporation of uridine analogues functionalized for attaching reporter molecules. nih.gov
Structural Biology Spin-labeled RNA for EPR studies. nih.govAllows for the synthesis of RNA molecules with specific modifications needed for structural analysis. nih.gov
Nanotechnology Programmable DNA/RNA structures, aptamers. nih.govresearchgate.netProvides the raw material for synthesizing the oligonucleotide strands that self-assemble into complex architectures. researchgate.net

Research Challenges and Opportunities for Scalable and Sustainable Synthesis

Despite the maturity of phosphoramidite chemistry, significant challenges remain, particularly concerning the scalability and sustainability of manufacturing oligonucleotides for therapeutic use. insights.bio The current solid-phase synthesis method, while highly effective, is resource-intensive, requiring large excesses of reagents and solvents, which generates considerable chemical waste. acs.orgnih.gov The process efficiency, often measured by Process Mass Intensity (PMI), highlights the environmental cost of production. acs.org A major opportunity lies in developing more sustainable and "green" manufacturing processes. rsc.org This includes solvent recycling, reducing the volume of wash solvents, and replacing hazardous reagents with more environmentally benign alternatives. amerigoscientific.comnih.gov

The synthesis of the 5'-O-(4,4'-Dimethoxytrityl)uridine starting material and its subsequent conversion to a phosphoramidite also present challenges. acs.org These multi-step chemical processes must be highly efficient and cost-effective to meet the growing demand for therapeutic oligonucleotides. insights.bio Opportunities for innovation include the development of novel catalytic methods and continuous flow manufacturing processes, which can offer higher yields, better consistency, and a smaller environmental footprint compared to traditional batch manufacturing. tandfonline.com

Another area of active research is the development of alternative synthesis methodologies. While solid-phase synthesis is dominant, approaches like solution-phase synthesis are being explored for their potential scalability advantages. insights.bio Moreover, the advancement of enzymatic and chemoenzymatic synthesis pathways presents a long-term opportunity to revolutionize nucleoside and oligonucleotide production. tandfonline.comfrontiersin.org Overcoming the current limitations of enzyme substrate scope and stability could pave the way for highly efficient and sustainable manufacturing platforms capable of meeting the demands for next-generation nucleic acid therapeutics. tandfonline.cominsights.bio

Area Challenges Opportunities
Process Chemistry High consumption of reagents and solvents in solid-phase synthesis leads to significant waste. acs.orgnih.govDevelopment of green chemistry protocols, including solvent recycling and use of less hazardous chemicals. amerigoscientific.comrsc.org
Scalability Standard solid-phase synthesis has limitations in batch size, making it difficult to meet demand for large-volume therapeutics. insights.bioInnovation in solution-phase synthesis, fragment assembly, and continuous flow manufacturing to enable higher yields. insights.bio
Starting Material Synthesis The synthesis of protected phosphoramidites must be cost-effective and highly efficient. acs.orgImproving synthetic routes through novel catalytic methods and process optimization.
Alternative Methodologies Enzymatic synthesis methods are currently limited by substrate scope and scalability for industrial applications. tandfonline.comnih.govExpanding the toolbox of industrial enzymes and developing robust enzymatic cascade reactions for de novo synthesis. tandfonline.comfrontiersin.org

Q & A

Q. How can DMT group stability be monitored during long-term oligonucleotide synthesis?

  • Methodological Answer : Use UV spectroscopy (498 nm) to quantify DMT cation release during each synthesis cycle. Compare absorbance values against a calibration curve (0–100% DMT-on). Deviations >5% indicate incomplete coupling or premature deprotection. Adjust coupling times or reagent purity as needed .

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